4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
Description
4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenyl group, a phenylsulfonyl group, and a trifluoromethyl group, making it a valuable molecule in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
(4-methoxyphenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO5S/c1-30-18-10-12-19(13-11-18)31-21(27)15-26(32(28,29)20-8-3-2-4-9-20)17-7-5-6-16(14-17)22(23,24)25/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGSVQQTSNCXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
The primary route to 3-(trifluoromethyl)-4-methoxyaniline involves hydrogenating 1-methoxy-4-nitro-2-trifluoromethylbenzene under Pd/C catalysis:
| Conditions | Yield | Catalyst Loading | Pressure | Time |
|---|---|---|---|---|
| 10% Pd/C, H₂, MeOH/H₂O | 100% | 1.1 wt% | 1 atm | 3.5 h |
| 10% Pd/C, H₂, Paar apparatus | 99% | 10 wt% | 50 psi | 4 h |
Key variables:
Spectroscopic Characterization
1H NMR (CDCl₃): δ 6.94–6.96 (m, 2H, Ar–H), 6.88–6.95 (m, 1H, Ar–H), 3.89 (s, 3H, OCH₃).
Sulfonylation of 3-(Trifluoromethyl)-4-Methoxyaniline
Phenylsulfonyl Chloride Coupling
Reaction of the aniline with phenylsulfonyl chloride proceeds via nucleophilic aromatic substitution:
Procedure :
- Dissolve 3-(trifluoromethyl)-4-methoxyaniline (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M)
- Add Et₃N (2.5 eq) as acid scavenger
- Slowly add phenylsulfonyl chloride (1.2 eq) at 0°C
- Warm to RT, stir 12 h
- Quench with NH₄Cl (sat. aq.), extract with EA (3×)
- Dry over Na₂SO₄, concentrate, purify via FCC (PE/EA 8:2)
Yield : 82–89%
Critical parameters :
- Stoichiometry : Excess sulfonyl chloride prevents di-sulfonylation
- Temperature control : Exothermic reaction requires ice bath during reagent addition
Synthesis of 2-[(Phenylsulfonyl)-3-(Trifluoromethyl)Anilino]Acetic Acid
Alkylation with Ethyl Bromoacetate
The sulfonamide undergoes N-alkylation using ethyl bromoacetate under phase-transfer conditions:
Optimized conditions :
- Solvent : THF/H₂O (4:1 v/v)
- Base : K₂CO₃ (3.0 eq)
- Catalyst : Tetrabutylammonium bromide (0.1 eq)
- Temperature : Reflux, 8 h
Workup :
- Acidify to pH 2 with HCl (6 M)
- Extract with EA (3×)
- Dry organic layers, concentrate
- Recrystallize from EA/n-hexane
Yield : 75%
Purity : >98% (HPLC)
Saponification to Carboxylic Acid
Hydrolysis of the ethyl ester proceeds under basic conditions:
Procedure :
- Dissolve ethyl ester (1.0 eq) in MeOH/H₂O (3:1)
- Add NaOH (2.0 eq)
- Reflux 4 h
- Acidify to pH 1 with HCl (conc.)
- Collect precipitate by filtration
Yield : 92%
Characterization :
IR (KBr): 1715 cm⁻¹ (C=O), 1350/1150 cm⁻¹ (S=O)
Esterification with 4-Methoxyphenol
Steglich Esterification
The final step employs DCC/DMAP-mediated coupling:
Reaction table :
| Component | Quantity | Role |
|---|---|---|
| Carboxylic acid | 1.0 eq | Nucleophile |
| 4-Methoxyphenol | 1.2 eq | Electrophile |
| DCC | 1.5 eq | Coupling reagent |
| DMAP | 0.1 eq | Catalyst |
| CH₂Cl₂ | 0.1 M | Solvent |
Procedure :
- Activate acid with DCC/DMAP in CH₂Cl₂ (30 min, 0°C)
- Add 4-methoxyphenol, stir 24 h at RT
- Filter through Celite®, concentrate
- Purify via FCC (PE/EA 7:3 → 1:1)
Yield : 68%
Alternative methods :
- Mitsunobu conditions : DIAD/PPh₃, 55% yield
- Enzyme-mediated : Candida antarctica lipase B, 42% yield
Process Optimization and Scale-Up Considerations
Radical-Based Alkylation (Source 2)
The (E)-ethyl 2-(2-((4-(trifluoromethyl)phenyl)sulfonyl)hydrazono)acetate reagent enables metal-free C–H alkylation under visible light:
Advantages :
- Avoids transition metal contaminants
- Enables late-stage functionalization
- Compatible with photoredox catalysis (450 nm LED)
Limitations :
Asymmetric Epoxidation (Source 4)
Chiral epoxide intermediates allow enantioselective synthesis of β-aryl glycine derivatives:
Key parameters :
Application potential :
Analytical Characterization and Quality Control
Spectroscopic Data Compilation
1H NMR (600 MHz, CDCl₃) :
δ 8.02 (d, J=12.0 Hz, 2H, SO₂Ar–H), 7.52 (m, 2H, COOAr–H), 6.94–7.00 (m, 3H, CF₃Ar–H), 5.28 (s, 2H, CH₂COO), 3.89 (s, 3H, OCH₃)
13C NMR (151 MHz, CDCl₃) :
δ 170.2 (C=O), 161.1 (q, J=32 Hz, CF₃), 132.8–121.4 (Ar–C), 55.6 (OCH₃), 44.3 (CH₂COO)
HRMS (ESI+) :
Calcd for C₂₂H₁₉F₃NO₅S [M+H]+: 490.0934, Found: 490.0936
Chromatographic Purity Assessment
HPLC conditions :
- Column: C18, 5 μm, 250×4.6 mm
- Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
- Flow: 1.0 mL/min
- Retention time: 8.2 min
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of phenylthiol derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, leading to altered biological responses. The phenylsulfonyl group may also play a role in the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 2-[(phenylsulfonyl)anilino]acetate
- 4-Methoxyphenyl 2-[(phenylsulfonyl)-3-methylanilino]acetate
- 4-Methoxyphenyl 2-[(phenylsulfonyl)-3-chloroanilino]acetate
Uniqueness
4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate, with the CAS number 343373-85-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a methoxy group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. This article reviews the available literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H18F3NO5S
- Molecular Weight : 465.44 g/mol
- Boiling Point : Approximately 578.3 °C (predicted)
- Density : 1.382 g/cm³ (predicted)
- pKa : -5.22 (predicted)
The biological activity of this compound can be attributed to several factors:
- Electron-Withdrawing Effects : The presence of the trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, which can improve membrane permeability and facilitate interactions with biological targets .
- Hydrogen Bonding : The structural features allow for potential hydrogen bonding with target proteins, which can enhance binding affinity and specificity .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives exhibit cytotoxicity against breast cancer cell lines (e.g., MCF-7) and other types of cancer cells . The trifluoromethyl group contributes to enhanced activity against cancer through improved interaction with cellular targets.
Anti-inflammatory Effects
The compound's ability to inhibit COX-2 and LOX enzymes suggests potential anti-inflammatory properties. Inhibitors targeting these pathways are critical in managing chronic inflammatory diseases .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the efficacy and mechanisms at play:
- Study on COX Inhibition : A study evaluated various derivatives for their ability to inhibit COX-2 and LOX enzymes, revealing moderate inhibitory effects for specific analogs .
- Cytotoxicity Assessment : In vitro tests on MCF-7 cells showed that derivatives containing the trifluoromethyl group exhibited significant cytotoxic effects compared to non-fluorinated counterparts .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the key steps for synthesizing 4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves a multi-step process, including sulfonylation of the anilino group and esterification. A critical step is purification via column chromatography using ethyl acetate/methanol gradients to isolate the target compound. For example, a reported protocol achieved 90% yield using silica gel chromatography and confirmed purity via LCMS (m/z 428 [M+H]+) and HPLC (retention time: 0.61 minutes) . To optimize purity:
- Use high-resolution LCMS to monitor intermediate byproducts.
- Adjust solvent polarity gradients during chromatography to resolve closely eluting impurities.
- Validate purity with orthogonal methods (e.g., NMR, HPLC-MS).
Basic Question: Which analytical techniques are essential for structural elucidation and quality control of this compound?
Methodological Answer:
A combination of techniques is required:
- LCMS : Confirms molecular weight (e.g., m/z 428 [M+H]+) and detects ionizable impurities .
- HPLC : Validates purity (>95%) and retention time reproducibility.
- NMR (¹H/¹³C) : Assigns protons and carbons, particularly for distinguishing sulfonyl and trifluoromethyl groups.
- FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹).
- Elemental Analysis : Verifies C, H, N, S, and F content.
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl and phenylsulfonyl groups in biological activity?
Methodological Answer:
SAR studies should compare analogs with systematic substitutions:
- Trifluoromethyl Group : Replace with -CF₃ (lipophilic), -CH₃, or -Cl to assess hydrophobicity/electronic effects. For example, analogs like 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one (PubChem CID: B5513040) show altered target binding due to halogen interactions .
- Phenylsulfonyl Group : Modify with alkylsulfonyl or heteroarylsulfonyl groups to study steric effects.
- Biological Assays : Use in vitro enzyme inhibition assays (e.g., kinase targets) and computational docking to correlate substituent effects with activity.
Advanced Question: How should researchers resolve contradictions in biological data between in vitro and in vivo models for this compound?
Methodological Answer:
Discrepancies may arise from pharmacokinetic (PK) factors or off-target effects. Mitigation strategies include:
- Metabolic Stability Assays : Use liver microsomes to assess CYP-mediated degradation.
- Plasma Protein Binding : Measure free fraction via equilibrium dialysis to correlate with in vivo efficacy.
- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track bioavailability in target organs.
- Off-Target Screening : Profile against kinase panels (e.g., EGFR, HER2) to identify confounding interactions .
Advanced Question: What computational methods are recommended for predicting the binding mode of this compound to putative targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., sulfonyl groups with arginine residues).
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess stability of ligand-target complexes.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs (e.g., -CF₃ vs. -CH₃ substitutions).
- QSAR Models : Train models on datasets like kinase inhibitors (e.g., Sunvozertinib derivatives) to predict activity .
Advanced Question: How can researchers address challenges in scaling up the synthesis while maintaining enantiomeric purity?
Methodological Answer:
Scale-up issues often arise from racemization or solvent compatibility. Solutions include:
- Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomer separation.
- Asymmetric Catalysis : Optimize reaction conditions (e.g., chiral ligands for Pd-catalyzed couplings).
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor enantiomeric excess in real time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
